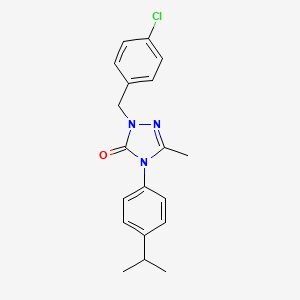![molecular formula C17H22N4OS B2530960 2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2097893-91-7](/img/structure/B2530960.png)
2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest due to their potential pharmacological applications. In the study of derivatives 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols, the synthesis involved starting with pyrrole and transforming it through a non-catalytic form of the Friedel-Crafts reaction into a trichloroethyl derivative. This intermediate was then converted into pyrrol-2-carbohydrazide, which underwent nucleophilic addition with phenylisothiocyanate followed by intramolecular alkaline heterocyclization to yield the desired thiol, which was then used in alkylation reactions .
Another study reported the synthesis of 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid and its DMSO solvate. The structural analysis of these compounds revealed differences in the orientation of the pyridine/phenyl and triazole rings and the carboxyl group relative to the cyclohexane ring .
Acylation of heteroaromatic amines was explored to synthesize a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. The process involved cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides .
Lastly, the synthesis of novel 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives was achieved by converting ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate into a hydrazino derivative, followed by cyclization with acids to afford the triazoles .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Elemental analysis, 1H-NMR spectroscopy, and chromatographic methods were employed to establish the identity and purity of the synthesized triazole derivatives . In the case of the cyclohexanecarboxylic acid derivative, crystallographic analysis was used to determine the molecular structure and the differences between symmetry-independent molecules in the crystal lattice .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these triazole derivatives were multi-step and required careful selection of starting materials and reaction conditions. The Friedel-Crafts reaction, hydrazinolysis, nucleophilic addition, and intramolecular heterocyclization were key steps in the synthesis of the 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols . The acylation of heteroaromatic amines and subsequent cyclization reactions were central to the synthesis of the 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were investigated to assess their potential for further studies, particularly in biological activity. The study of 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols included an investigation of their physico-chemical properties, although specific details were not provided in the abstract . The crystal structure analysis of the cyclohexanecarboxylic acid derivative provided insights into the molecular interactions and potential for hydrogen bonding in the crystal lattice .
Aplicaciones Científicas De Investigación
Anticancer Applications
A study by Murugavel et al. (2019) on a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, referred to as BTPT, showcases the compound's potential as a human topoisomerase IIα inhibiting anticancer agent. The compound demonstrated notable cytotoxicity against breast cancer cells, moderate activity against human lung cancer cells, and lesser inhibition against human prostate cancer cells compared to doxorubicin, suggesting its potential as a novel anticancer drug development candidate (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).
Antimicrobial Applications
A study by Balandis et al. (2019) on 1,3-disubstituted pyrrolidinone derivatives incorporating triazole, thiazole, and other moieties synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide exhibited significant antibacterial activity against various pathogens. The research underscores the compound's potential in combating bacterial infections, particularly against P. aeruginosa and L. monocytogenes (Balandis, Anusevičius, Šiugždaitė, Kantminienė, & Mickevičius, 2019).
Antioxidant Applications
In the work by Tay et al. (2022), derivatives with pyridyl and thiazolyl triazole structures were synthesized and assessed for their antioxidant activities. Compounds with a 4-pyridyl moiety showed remarkable antioxidant activity, highlighting the potential for these structures in developing antioxidant therapies (Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak, 2022).
Enzyme Inhibition for Drug Development
Jiang and Hansen (2011) investigated isatin 1,2,3-triazoles as potent inhibitors against caspase-3, discovering two triazoles with low nanomolar IC50 values. This study illustrates the role of triazole derivatives in enzyme inhibition, suggesting a pathway for developing drugs targeting specific enzymes (Jiang & Hansen, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-6-4-12-23-15)20-11-3-5-14(20)13-21-18-9-10-19-21/h4,6,9-10,12,14H,1-3,5,7-8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMFHMRUXDPSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC3CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)

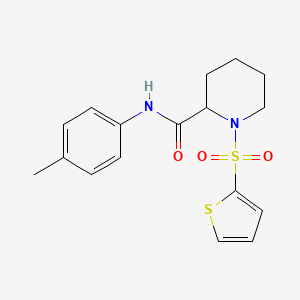
![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)
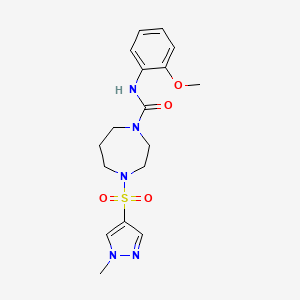
![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)
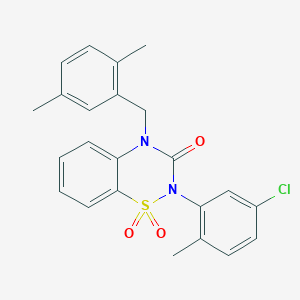
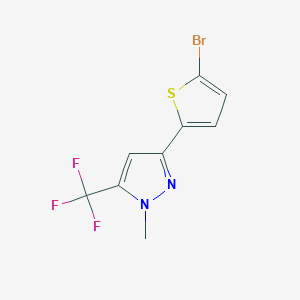
![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)
![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)

